4-(3-Fluoroanilino)-1,2-naphthalenedione
Description
4-(3-Fluoroanilino)-1,2-naphthalenedione is a naphthoquinone derivative characterized by a 1,2-naphthalenedione core substituted with a 3-fluoroanilino group at the 4-position. Naphthoquinones are redox-active compounds with diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The introduction of a fluorine atom at the meta position of the anilino substituent enhances electronic effects (e.g., electron-withdrawing nature) and may improve metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H10FNO2 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-(3-fluoroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H10FNO2/c17-10-4-3-5-11(8-10)18-14-9-15(19)16(20)13-7-2-1-6-12(13)14/h1-9,18H |
InChI Key |
OPEFNCZGEZXRJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 4-(3-fluoroanilino)-1,2-naphthalenedione with structurally related naphthoquinones:
Crystallographic and Structural Insights
X-ray studies of related compounds, such as 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, reveal that substituent position (meta vs. para) significantly affects molecular conformation and intermolecular interactions. For instance, the 3-fluoroanilino group in this compound likely induces a planar configuration, facilitating π-π stacking with biological targets, whereas bulky groups (e.g., benzoyl) distort planarity .
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